2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

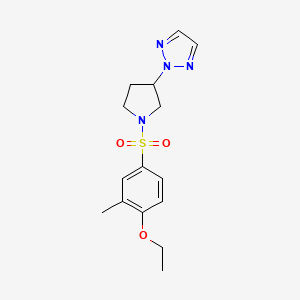

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel compound that has gained attention in recent years due to its potential applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to an ethoxy-methylphenyl moiety.

Properties

IUPAC Name |

2-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-3-22-15-5-4-14(10-12(15)2)23(20,21)18-9-6-13(11-18)19-16-7-8-17-19/h4-5,7-8,10,13H,3,6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDARAHVTNPCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxy-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of pyrrolidine intermediate: The sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the pyrrolidine intermediate.

Cyclization to form triazole ring: The final step involves the cyclization of the pyrrolidine intermediate with sodium azide and copper sulfate in a solvent such as dimethylformamide (DMF) to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Modulate receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Induce apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

3-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: This compound shares a similar sulfonyl-pyrrolidine structure but contains a thiazolidine-2,4-dione ring instead of a triazole ring.

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: This compound is structurally similar but differs in the position of the triazole ring.

Uniqueness

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Sulfonyl Chloride : The synthesis begins with the reaction of 4-ethoxy-3-methylbenzenesulfonic acid with thionyl chloride to form the sulfonyl chloride.

- Formation of Pyrrolidine Intermediate : The sulfonyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine.

- Cyclization to Form Triazole Ring : The final cyclization step involves reacting the pyrrolidine intermediate with sodium azide and copper sulfate in dimethylformamide (DMF) to yield the triazole structure.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. Notably, some derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| HepG2 | < 10 | Doxorubicin |

| MCF-7 | < 5 | Doxorubicin |

| HCT-116 | < 10 | Doxorubicin |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that triazole derivatives show effectiveness against various bacterial and fungal strains. This is attributed to their ability to disrupt cellular processes in pathogens, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through activation of apoptotic pathways.

Case Studies

- Antimalarial Activity : A study evaluated triazole derivatives for their antimalarial effects against Plasmodium species. Some compounds exhibited low cytotoxicity while effectively reducing parasitemia in murine models .

- Cytotoxicity Evaluation : Compounds were tested against HepG2 and Vero cell lines to assess cytotoxicity. Results indicated that several derivatives had selectivity indices suggesting they are less toxic to healthy cells compared to cancerous ones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving Click chemistry (azide-alkyne cycloaddition) to form the triazole core and Suzuki coupling for aryl group functionalization. Key steps include sulfonylation of pyrrolidine intermediates with 4-ethoxy-3-methylbenzenesulfonyl chloride. Reaction optimization requires precise temperature control (e.g., 50–80°C for cycloaddition) and solvent selection (e.g., THF/water mixtures for Click reactions). Yields range from 60–92% depending on stoichiometric ratios and catalyst use (e.g., CuSO₄/ascorbate for triazole formation) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals, such as the triazole proton at δ 7.5–8.5 ppm and pyrrolidine methyl groups at δ 1.2–2.5 ppm .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles, particularly the sulfonyl-pyrrolidine dihedral angle, critical for conformational stability. Data collection at 296 K with R-factors <0.05 ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile) and decreases in aqueous buffers. Stability studies (HPLC monitoring) show degradation at pH <3 or >10 due to sulfonamide hydrolysis. Storage recommendations: -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the sulfonyl-pyrrolidine-triazole scaffold influence binding affinity to biological targets, and what structural modifications enhance selectivity?

- Methodological Answer : The sulfonyl group mimics enzyme substrates (e.g., sulfa drugs), while the triazole acts as a hydrogen-bond acceptor. Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation : Replacing the 4-ethoxy group with halogens (e.g., Cl, F) increases lipophilicity and membrane permeability (logP optimization) .

- Docking Simulations : Molecular docking (AutoDock Vina) against targets like 14α-demethylase (PDB:3LD6) predicts binding modes. Triazole-pyrrolidine derivatives show higher affinity (ΔG < -8 kcal/mol) than non-sulfonylated analogs .

Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include twinning (common in sulfonamide crystals) and anisotropic displacement. SHELXL refinement strategies:

- Twinning Correction : Use TWIN/BASF commands to model pseudo-merohedral twinning.

- ADP Constraints : Apply SIMU/DELU restraints to mitigate thermal motion artifacts. High-resolution data (d < 0.8 Å) improves R₁ values to <0.04 .

Q. How can in silico ADME models predict the pharmacokinetic behavior of this compound, and what experimental validation is required?

- Methodological Answer :

- SwissADME Prediction : Input SMILES to estimate bioavailability (TPSA >80 Ų suggests poor absorption) and CYP450 metabolism (triazole rings inhibit 3A4).

- Experimental Validation : Microsomal stability assays (human liver microsomes) quantify metabolic half-life. Correlate with computed LogD (e.g., >2.5 indicates CNS penetration) .

Q. What strategies resolve enantiomeric impurities in the pyrrolidine-triazole core, and how is chiral purity validated?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients (85:15) to separate R/S enantiomers.

- Circular Dichroism (CD) : Validate optical purity by comparing experimental CD spectra (190–260 nm) with DFT-simulated curves .

Q. How do researchers reconcile conflicting bioactivity data across studies (e.g., antifungal vs. antibacterial potency)?

- Methodological Answer : Analyze discrepancies via:

- Assay Conditions : Compare MIC values under standardized CLSI protocols (pH 7.4, 35°C).

- Target Polymorphism : Screen for mutations in fungal CYP51 vs. bacterial dihydrofolate reductase. Triazole derivatives show species-specific efficacy (e.g., IC₅₀ <1 µM for Candida spp. vs. >10 µM for E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.